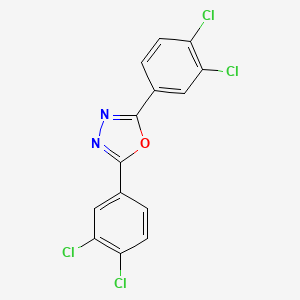

2,5-Bis(3,4-dichlorophenyl)-1,3,4-oxadiazole

Description

Properties

CAS No. |

2491-99-8 |

|---|---|

Molecular Formula |

C14H6Cl4N2O |

Molecular Weight |

360.0 g/mol |

IUPAC Name |

2,5-bis(3,4-dichlorophenyl)-1,3,4-oxadiazole |

InChI |

InChI=1S/C14H6Cl4N2O/c15-9-3-1-7(5-11(9)17)13-19-20-14(21-13)8-2-4-10(16)12(18)6-8/h1-6H |

InChI Key |

YMEGRHRBQLZTKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=NN=C(O2)C3=CC(=C(C=C3)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Traditional Cyclization via Acylhydrazides and Acid Chlorides

One classical approach to synthesize 2,5-disubstituted 1,3,4-oxadiazoles involves the reaction of diacylhydrazines or hydrazides with dehydrating agents to induce cyclization. Typically, the process includes:

- Preparation of the diacylhydrazine intermediate by reacting hydrazine hydrate with the corresponding acid chlorides (in this case, 3,4-dichlorobenzoyl chloride).

- Cyclodehydration of the diacylhydrazine using dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the oxadiazole ring.

This method is well-established and allows for the introduction of various substituents on the phenyl rings, including dichloro groups at the 3 and 4 positions. The reaction conditions typically require refluxing in POCl3 or heating in PPA, which promotes ring closure and water elimination.

Multistep Synthesis via Bromine-Containing Intermediates

A more recent multistep method, as described in a 2022 study, involves the synthesis of 2,5-dialkyl-1,3,4-oxadiazoles bearing bromine substituents, which can be further functionalized. The key steps are:

- Starting from commercially available acid chlorides with desired substituents (e.g., 3,4-dichlorophenyl acid chloride), the hydrazide is formed by reaction with hydrazine hydrate.

- Cyclization with phosphorus oxychloride forms the 1,3,4-oxadiazole ring bearing bromomethyl substituents at the 2 and 5 positions.

- These bromine-containing oxadiazoles can undergo nucleophilic substitution reactions with esters of iminodiacetic acid derivatives to introduce further functional groups.

Optimization of reaction conditions such as temperature (50–60 °C), choice of base, and solvent (aprotic solvents like acetonitrile) is crucial for obtaining high yields of the substituted oxadiazoles. This method allows for good control over substitution patterns and functional group incorporation.

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | 3,4-Dichlorobenzoyl chloride + hydrazine hydrate | Formation of diacylhydrazide intermediate | Not specified |

| 2 | Phosphorus oxychloride, reflux | Cyclization to 2,5-bis(bromomethyl)-1,3,4-oxadiazole | Moderate to high |

| 3 | Nucleophilic substitution with iminodiacetate esters, base, aprotic solvent, 50–60 °C | Functionalized oxadiazole derivatives | Up to 91% |

Catalyst-Free Visible-Light-Promoted Cyclization of Aldehydes

An innovative and environmentally friendly approach has been developed using visible-light-promoted cyclization of aldehydes with hypervalent iodine(III) reagents. Key features include:

- Use of commercially available aldehydes (such as 3,4-dichlorobenzaldehyde) without preactivation.

- Reaction proceeds under mild conditions at room temperature with white LED irradiation.

- No need for transition metal catalysts or toxic organic dyes, which reduces cost and environmental impact.

- The reaction involves the generation of acyl radicals from aldehydes under visible light, which then cyclize to form the 1,3,4-oxadiazole ring.

This method has been shown to tolerate various substituents including halogens like chlorine, making it suitable for synthesizing this compound. Yields reported for similar halogenated substrates range from 80% to 84%.

| Entry | Catalyst | Light Source | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | None | White LED | Dichloromethane | 68 |

| 2 | DCA (organic dye) | White LED | Dichloromethane | 62 |

| 3 | Ru(bpy)3Cl2 | White LED | Dichloromethane | 65 |

Note: The catalyst-free condition (entry 1) yielded the highest product amount, highlighting the efficiency of this green method.

Substrate Scope and Functional Group Tolerance

The visible-light method has been tested on various benzaldehyde derivatives bearing halogen substituents (fluorine, chlorine, bromine) at different positions (para, meta, ortho). The dichlorophenyl-substituted oxadiazoles were formed in good yields (80–84%), indicating the robustness of the method for preparing this compound.

Steric hindrance at the ortho position can reduce yields somewhat but generally the method tolerates electron-donating and electron-withdrawing groups.

Comparative Analysis of Preparation Methods

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Cyclization with POCl3 | Uses acid chlorides and hydrazine hydrate; requires reflux in POCl3 | Well-established; straightforward for simple substrates | Harsh conditions; use of corrosive reagents |

| Multistep Bromine-Containing Route | Involves bromomethyl intermediates and nucleophilic substitution | Allows functional group diversification; good yields (up to 91%) | Multiple steps; requires careful optimization |

| Visible-Light-Promoted Cyclization | Catalyst-free; uses aldehydes and hypervalent iodine(III); mild conditions | Green chemistry approach; mild, catalyst-free; good yields | Requires light source; possible sensitivity to sterics |

Chemical Reactions Analysis

Photoredox Catalysis

A modern approach involves catalyst-free visible-light-promoted cyclization of aldehydes with hypervalent iodine(III) reagents. This method affords 2,5-disubstituted oxadiazoles under mild conditions, yielding products in 48–89% . Key features include:

-

Reagents : Aldehydes, hypervalent iodine(III) compounds (e.g., α-diazo iodonium triflate).

-

Conditions : Visible light, room temperature, no catalysts.

-

Functional group tolerance : Halogens (F, Cl, Br) are compatible, but steric hindrance reduces yields for ortho-substituted substrates .

Example : Benzaldehydes with electron-donating groups (e.g., Me, MeO) react efficiently, while bulky substituents (e.g., ortho-substituted benzaldehydes) show lower reactivity .

Acylthiosemicarbazide Cyclization

This method employs acylthiosemicarbazide precursors cyclized with oxidants like 1,3-dibromo-5,5-dimethylhydantoin in the presence of KI. The reaction achieves up to 97% yield for 2-amino-1,3,4-oxadiazoles, enabling gram-scale production .

T3P Coupling

A one-pot synthesis uses propanephosphonic anhydride (T3P) to couple acylhydrazides with isocyanates. This eco-friendly method operates under mild conditions and minimizes epimerization, producing oxadiazole derivatives in high yields .

Acid Chloride Route

A multistep process begins with acid chlorides reacting with hydrazine hydrate, followed by cyclization with phosphorus oxychloride (POCl₃) . Intermediate bromine-containing oxadiazoles can undergo substitution with diisopropyl iminodiacetate, yielding derivatives with carboxymethylamino groups .

Hydrazinolysis and POCl₃ Cyclization

Traditional methods involve hydrazinolysis of ethyl esters (e.g., ethyl mandelate) to form acylhydrazides, which react with aroyl chlorides and are cyclized using POCl₃ . This approach is widely used for 2,5-disubstituted oxadiazoles .

Functional Group Compatibility

-

Halogen tolerance : Chlorine and bromine substituents are generally stable during synthesis (e.g., ).

-

Steric effects : Ortho-substituted phenyl groups reduce reactivity due to hindered access .

Cyclization Mechanisms

In the photoredox method, the reaction proceeds via:

-

Nucleophilic addition of aldehydes to hypervalent iodine reagents.

-

Cyclization under visible light to form the oxadiazole ring .

Dehydration Agents

POCl₃ is commonly used for cyclization, enabling efficient dehydration of acylhydrazide intermediates .

Comparison of Synthetic Methods

| Method | Key Features | Yield Range | Advantages |

|---|---|---|---|

| Photoredox Catalysis | Catalyst-free, visible light | 48–89% | Mild conditions, scalable |

| Acylthiosemicarbazide | Low-cost oxidants | Up to 97% | High-yield, gram-scale |

| T3P Coupling | Eco-friendly, one-pot | High | Minimal byproducts |

| Acid Chloride Route | Substituent flexibility | 37–52% (intermediates) | Functional group diversity |

| Hydrazinolysis + POCl₃ | Traditional, versatile | Varies | Well-established protocol |

Critical Analysis of Reaction Parameters

-

Yield variability : Photoredox methods show broad yield ranges, influenced by substituent position and steric effects .

-

Scalability : Acylthiosemicarbazide and T3P methods are more amenable to large-scale synthesis .

-

Functional group limitations : Bulky substituents or steric hindrance reduce reactivity in cyclization steps .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2,5-bis(3,4-dichlorophenyl)-1,3,4-oxadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that various synthesized oxadiazole derivatives showed potent activity against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacteria Tested | MIC (μg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 10.8 |

| Compound B | Escherichia coli | 11.5 |

| Compound C | Candida albicans | 27.8 |

Anticancer Properties

The anticancer potential of oxadiazoles has been explored extensively. Studies have shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For instance, compounds were found to inhibit cell proliferation in breast cancer cells with IC50 values indicating significant efficacy .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro .

Material Science Applications

The thermal and chemical stability of oxadiazoles makes them suitable for various applications in materials science. Specifically, they are being investigated for use in organic electronics and as stabilizers in polymer formulations due to their robust structural properties .

Table 2: Material Properties of this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Solubility | Moderate |

Case Study 1: Antibacterial Efficacy

A series of experiments conducted by Kashid et al. focused on the antibacterial efficacy of synthesized oxadiazole derivatives. The study found that specific derivatives exhibited stronger bacteriostatic activity against Citrobacter freundii and Haemophilus influenzae, suggesting a promising avenue for developing new antibacterial agents .

Case Study 2: Anticancer Activity

In another study examining the anticancer effects of oxadiazoles on human cancer cell lines, researchers reported significant inhibition of cell growth at low concentrations. The findings support the potential development of these compounds into therapeutic agents for cancer treatment .

Mechanism of Action

The mechanism by which 2,5-Bis(3,4-dichlorophenyl)-1,3,4-oxadiazole exerts its effects involves interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For instance, its antimicrobial activity is believed to result from the disruption of cell membrane integrity or interference with essential metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Oxadiazole Derivatives

Structural and Functional Variations

The biological and physicochemical properties of 1,3,4-oxadiazoles are highly dependent on substituents. Below is a comparative analysis of key analogues:

Table 1: Comparative Properties of Selected 1,3,4-Oxadiazole Derivatives

Physicochemical Properties

- Thermal Stability : Diarylated oxadiazoles generally exhibit higher thermal stability than alkylated variants. For example, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole has a melting point of 159–161°C, whereas alkyl derivatives degrade at lower temperatures .

- Electronic Properties : Substituted aryl groups modulate optical band gaps (ΔEg). Derivatives with electron-donating groups (e.g., methoxy) or bulky substituents (e.g., bromophenyl) exhibit lower band gaps (~2.81 eV) compared to unsubstituted analogs (2.87 eV), enhancing their utility in optoelectronics .

Q & A

Q. What are the established synthetic routes for 2,5-bis(3,4-dichlorophenyl)-1,3,4-oxadiazole, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via cyclization of substituted benzoic acid hydrazides using phosphoryl chloride (POCl₃). A representative method involves refluxing equimolar amounts of 3,4-dichlorobenzoic acid hydrazide and 3,4-dichlorobenzoyl chloride in POCl₃ for 12 hours. Excess POCl₃ is distilled off, and the product is precipitated in ice water, followed by recrystallization from ethanol (yield: ~65%) . Optimization strategies include:

- Controlling reaction temperature (reflux at 110°C) to prevent side reactions.

- Using anhydrous solvents to minimize hydrolysis.

- Extending reaction time to 18–24 hours for complete cyclization .

Q. Which spectroscopic techniques are most effective for characterizing the structural purity of this compound?

Key techniques include:

- 1H/13C-NMR : For verifying substituent positions on the aromatic rings. For example, aromatic protons appear as doublets in δ 7.44–8.05 ppm .

- FTIR : Confirming the presence of the oxadiazole ring (C=N stretching at ~1610 cm⁻¹) and absence of precursor hydrazide peaks (N–H at ~3200 cm⁻¹) .

- Elemental Analysis : Ensuring stoichiometric ratios of C, H, N, and Cl .

Q. What are the crystallographic features of this compound, and how do substituents influence its planarity?

Single-crystal X-ray diffraction reveals that the oxadiazole core is planar, with dihedral angles between the oxadiazole ring and substituted phenyl groups ranging from 8–12°. The 3,4-dichloro substituents introduce steric hindrance, slightly distorting the phenyl ring orientations compared to non-chlorinated analogs .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives against specific microbial targets?

Density Functional Theory (DFT) calculations can optimize the geometry and predict electronic properties (e.g., HOMO-LUMO gaps) that correlate with antimicrobial activity. Molecular docking studies with bacterial enzymes (e.g., Staphylococcus aureus dihydrofolate reductase) reveal binding affinities influenced by chlorine substituents’ electronegativity and spatial arrangement .

Q. What methodologies are used to evaluate the compound’s potential as a corrosion inhibitor in acidic environments?

- Electrochemical Impedance Spectroscopy (EIS) : Measures charge-transfer resistance to assess inhibition efficiency.

- Potentiodynamic Polarization : Determines corrosion current density (icorr) and inhibition mechanism (anodic/cathodic).

- Surface Analysis (SEM/EDS) : Confirms inhibitor adsorption on metal surfaces . Studies on similar oxadiazoles show >85% inhibition efficiency at 10⁻³ M concentration in HCl, attributed to chloro-phenyl groups’ electron-withdrawing effects enhancing adsorption .

Q. How does this compound function as a ligand in coordination polymers, and what applications arise from its metal complexes?

The oxadiazole’s nitrogen atoms coordinate with Ag(I) or Cu(II) ions, forming 1D/2D polymers with luminescent or catalytic properties. For example, Ag(I) complexes exhibit blue fluorescence (λem = 450 nm) due to ligand-to-metal charge transfer, applicable in OLEDs . Synthesis involves refluxing the ligand with metal salts (e.g., AgNO₃) in acetonitrile, followed by slow evaporation for crystal growth .

Q. What strategies resolve contradictions in reported biological activities (e.g., insecticidal vs. anti-inflammatory) across studies?

Discrepancies often arise from assay conditions (e.g., concentration, cell lines) or substituent variations. Systematic approaches include:

Q. How can photophysical properties like two-photon absorption be enhanced in derivatives of this compound?

Incorporating electron-donating (e.g., –NMe₂) and withdrawing (–Cl) groups creates a “push-pull” system, increasing conjugation and dipole moment. For example, 2,5-bis(4-dimethylaminophenyl) derivatives show 10-fold higher two-photon absorption cross-sections (σ₂ = 1200 GM) compared to non-substituted analogs .

Methodological Tables

Table 1: Key Physicochemical Properties of this compound

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₈Cl₄N₂O | |

| Molecular Weight | 356.04 g/mol | |

| Melting Point | 141–143°C | |

| Solubility | Insoluble in H₂O; soluble in DMSO, DMF | |

| Crystal System | Monoclinic |

Table 2: Biological Activities of Analogous Oxadiazoles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.